molecular formula C16H15N3O2 B13379315 2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol

2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol

Cat. No.: B13379315
M. Wt: 281.31 g/mol
InChI Key: KXFRSXWGDNLXME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol typically involves the condensation of 2-ethoxy-6-formylphenol with 1H-indazole-5-amine under reflux conditions in ethanol . The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the imine bond. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s phenolic group can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indazole moiety with ethoxy and phenolic groups, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-ethoxy-6-(1H-indazol-5-yliminomethyl)phenol

InChI

InChI=1S/C16H15N3O2/c1-2-21-15-5-3-4-11(16(15)20)9-17-13-6-7-14-12(8-13)10-18-19-14/h3-10,20H,2H2,1H3,(H,18,19)

InChI Key

KXFRSXWGDNLXME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

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